
Chloroquine
概述
描述
Chloroquine, a 4-aminoquinoline derivative, has been widely used as an antimalarial agent since the 1940s. It disrupts Plasmodium parasite growth by inhibiting heme detoxification in the digestive vacuole, leading to toxic heme accumulation . Beyond malaria, this compound has been repurposed for autoimmune diseases (e.g., lupus, rheumatoid arthritis) and cancer therapy due to its autophagy-inhibiting properties. Autophagy inhibition enhances chemotherapy efficacy by preventing cancer cell survival under stress . This compound also modulates immune responses and lysosomal pH, affecting viral replication and inflammatory pathways .
准备方法
Synthesis of 4,7-Dichloroquinoline: Core Quinoline Intermediate
The quinoline nucleus of chloroquine is derived from 4,7-dichloroquinoline, a critical intermediate synthesized via three distinct routes. Each method employs 3-chloroaniline as the starting material but diverges in cyclization strategies and carboxylation steps.
Ethoxymethylenmalonic Ester Route
Reaction of 3-chloroaniline with ethoxymethylenmalonic ester yields (3-chloroanilino)-methylenemalonic ester, which undergoes thermal cyclization at elevated temperatures (180–200°C) to form ethyl 7-chloro-4-hydroxyquinolin-3-carboxylate. Alkaline hydrolysis with sodium hydroxide produces 7-chloro-4-hydroxyquinolin-3-carboxylic acid, followed by decarboxylation at 250–270°C to yield 7-chloro-4-hydroxyquinoline. Treatment with phosphorus oxychloride (POCl₃) facilitates chlorination, yielding 4,7-dichloroquinoline with a reported efficiency of 85–90%.
Diethyl Oxaloacetic Acid Pathway
In this approach, 3-chloroaniline reacts with diethyl oxaloacetic acid in acetic acid to form an enamine intermediate. Cyclization at 250°C generates ethyl 7-chloro-4-hydroxyquinolin-2-carboxylate, accompanied by a minor isomer (5-chloro-4-hydroxyquinolin-2-carboxylic acid). Crystallization in acetic acid isolates the primary product, which undergoes hydrolysis and decarboxylation to produce 7-chloro-4-hydroxyquinoline. Subsequent POCl₃ treatment achieves 4,7-dichloroquinoline with comparable yields to Method 1.1.
Ethyl Formylacetic Acid Condensation
Condensation of 3-chloroaniline with ethyl formylacetic acid directly forms 7-chloro-4-hydroxyquinoline via a one-pot cyclization, bypassing carboxylation intermediates. This streamlined method reduces step count but requires precise temperature control (240–260°C) to minimize byproducts. Final chlorination with POCl₃ completes the synthesis, offering a 78–82% overall yield.
Table 1: Comparative Analysis of 4,7-Dichloroquinoline Synthesis Methods
Method | Key Reagent | Steps | Yield (%) | Byproduct Risk |
---|---|---|---|---|
Ethoxymethylenmalonic | Ethoxymethylenmalonic ester | 4 | 85–90 | Low |
Diethyl Oxaloacetic | Diethyl oxaloacetic acid | 5 | 80–85 | Moderate |
Ethyl Formylacetic | Ethyl formylacetic acid | 3 | 78–82 | High |
Synthesis of 4-Diethylamino-1-Methylbutylamine: Side Chain Preparation
The diethylaminoalkyl side chain is synthesized through a sequence of alkylation and reductive amination steps.
Alkylation of Acetoacetic Ester
2-Diethylaminoethyl chloride reacts with acetoacetic ester in the presence of a base (e.g., NaH), forming 2-diethylaminoethylacetoacetic ester. Acidic hydrolysis with hydrochloric acid induces decarboxylation, yielding 1-diethylamino-4-pentanone. Reductive amination using hydrogen and ammonia over a Raney nickel catalyst produces 4-diethylamino-1-methylbutylamine with 70–75% efficiency.
Alternative Route via Grignard Reaction
A less common method involves reacting 4-diethylaminobutan-2-one with methylmagnesium bromide, followed by amination. While this route offers shorter reaction times, it suffers from lower yields (60–65%) due to competing side reactions.
Coupling and Final Synthesis of this compound
Nucleophilic Substitution Reaction
4,7-Dichloroquinoline reacts with 4-diethylamino-1-methylbutylamine in a nucleophilic aromatic substitution. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF or DMSO) at 120–140°C for 12–18 hours, achieving 80–85% conversion. Excess amine (1.5–2.0 equivalents) ensures complete substitution of the C4 chloride.
Crystallization and Salt Formation
The crude this compound base is dissolved in ethyl acetate and treated with phosphoric acid to form this compound phosphate. Crystallization at 0–5°C yields high-purity crystals (94% recovery), as demonstrated in a 2020 patent.
Table 2: Optimization of Coupling Reaction Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 120–140°C | Maximizes substitution rate |
Solvent | DMF | Enhances solubility |
Amine Equivalents | 1.5–2.0 | Minimizes residual chloride |
Reaction Time | 12–18 hours | Ensures completion |
Structural Modifications and Derivatives
Recent advances focus on modifying this compound’s side chain to enhance efficacy and reduce resistance.
Aminoethyl Substitutions
Replacing the hydroxyl group in hydroxythis compound with aminoethyl motifs (e.g., compounds 9–11 ) improves anti-inflammatory activity. Compound 11 inhibits IL-6 and IL-1β production at IC₅₀ values of 3.90 µM, outperforming parent compounds.
Piperazine-Conjugated Analogues
Chiral piperazine derivatives (e.g., compound 7h ) exhibit nanomolar activity against this compound-resistant Plasmodium strains (IC₅₀ = 0.21 µM) by enhancing heme binding affinity (Kₐ = 7.81).
Table 3: Pharmacological Profiles of this compound Derivatives
Compound | Target EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
---|---|---|
This compound | 16.66 | 26.36 |
9 | 32.75 | 16.68 |
11 | 25.23 | 16.90 |
7h | 0.21 | >80 |
Industrial-Scale Production and Challenges
Solvent Recovery and Waste Management
Large-scale synthesis generates significant POCl₃ and solvent waste. Closed-loop systems with solvent distillation reduce environmental impact but increase capital costs.
Polymorphism Control
This compound phosphate exhibits multiple crystalline forms. Seeding with Form II crystals during crystallization ensures batch consistency.
化学反应分析
反应类型
氯喹会发生各种化学反应,包括:
氧化: 氯喹可以被氧化生成喹啉衍生物。
还原: 还原反应可以改变喹啉环结构。
取代: 取代反应可以在氯和氨基上发生.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 取代反应通常涉及胺和硫醇等亲核试剂.
主要产物
氧化产物: 具有改性环结构的喹啉衍生物。
还原产物: 还原的喹啉化合物。
取代产物: 具有各种官能团的取代氯喹衍生物.
科学研究应用
Antimalarial Applications
Chloroquine is primarily known for its role in treating malaria caused by Plasmodium species. It is effective against this compound-sensitive strains of P. falciparum, P. vivax, P. ovale, and P. malariae. The drug functions by preventing the polymerization of heme into hemozoin, leading to toxic accumulation of free heme within the parasite .
Autoimmune Disorders
This compound has established roles in managing several autoimmune diseases, including:
- Systemic Lupus Erythematosus (SLE) : this compound is effective in treating different forms of SLE, including discoid lupus and systemic lupus erythematosus, and is particularly beneficial for pregnant patients .
- Rheumatoid Arthritis (RA) : It acts as a first-line disease-modifying antirheumatic drug (DMARD), preventing the activation of CD4+ T cells by inhibiting autoantigen presentation .
- Other Conditions : this compound has shown efficacy in treating skin diseases like lichen planus and Sjögren's syndrome .
Cancer Treatment
Recent studies indicate that this compound may enhance the efficacy of chemotherapy and radiation therapy in cancer treatment:
- Mechanism : this compound disrupts autophagy in cancer cells, potentially making them more susceptible to anticancer agents .
- Clinical Trials : Investigational studies have explored its use in various cancers, including local metastatic melanoma and chronic lymphocytic leukemia .
Infectious Diseases Beyond Malaria
This compound's antiviral properties have been investigated in the context of several viral infections:
- COVID-19 : Initially proposed as a treatment due to its immunomodulatory effects and ability to alter endosomal pH, this compound was used during the early stages of the COVID-19 pandemic. However, clinical trials yielded mixed results regarding its efficacy against SARS-CoV-2 .
- SARS and AIDS : Research has also explored this compound's potential against severe acute respiratory syndrome (SARS) and human immunodeficiency virus (HIV) due to its ability to inhibit viral entry .
Pharmacokinetics and Safety Profile
This compound is generally well-tolerated but can cause side effects such as retinopathy with long-term use. Monitoring is essential for patients on prolonged therapy . The safety profile varies across populations, necessitating further research to establish comprehensive guidelines for its use.
Table 1: Approved Indications for this compound
Condition | FDA Approval Status |
---|---|
Malaria | Approved |
Systemic Lupus Erythematosus | Approved |
Rheumatoid Arthritis | Approved |
Extraintestinal Amebiasis | Approved |
Cancer (adjunct therapy) | Investigational |
Table 2: Summary of Clinical Trials on this compound for COVID-19
Study Reference | Sample Size | Outcome Measure | Results Summary |
---|---|---|---|
Gao et al. | 100 | Symptom alleviation | Reported improvement but lacked peer review |
Million et al. | Various | Meta-analysis | Criticized for flawed methodologies |
Karolyi et al. | Various | Time to negative test conversion | Moderate reduction observed |
作用机制
相似化合物的比较
Hydroxychloroquine
- Structural Differences : Hydroxythis compound (HCQ) differs from this compound by a hydroxyl group substitution, improving solubility and reducing toxicity. This modification alters binding interactions; HCQ primarily targets residues CYS 145, MET 165, and ASN 142 in proteins, whereas this compound binds MET 165, GLN 189, and MET 49 .
- Clinical Efficacy : HCQ exhibits comparable antimalarial activity but superior safety in autoimmune diseases. A meta-analysis showed HCQ reduced lupus flares by 50% compared to this compound . In cancer, HCQ synergizes with taxanes and gemcitabine, enhancing apoptosis in pancreatic and breast cancer models .
- Pharmacokinetics : HCQ has a longer half-life (~40 days vs. This compound’s ~20–60 days) and lower retinal toxicity risk due to reduced lysosomal accumulation .
Table 1: Key Differences Between this compound and Hydroxythis compound
Parameter | This compound | Hydroxythis compound |
---|---|---|
Structure | No hydroxyl group | Hydroxyl group |
Binding Residues | MET 165, GLN 189 | CYS 145, ASN 142 |
Half-Life | 20–60 days | ~40 days |
Retinal Toxicity | High risk | Moderate risk |
Autoimmune Use | Limited | First-line |
Quinacrine
- Mechanism : Quinacrine, an acridine derivative, intercalates DNA and inhibits topoisomerases. Unlike this compound, it lacks significant autophagy inhibition but shows antiviral activity against SARS-CoV-2 in vitro .
- Efficacy : In pancreatic cancer models, quinacrine inhibited CXCR4 signaling but underperformed this compound in autophagy-related assays due to heterogeneous downstream effector responses .
Platinum-Chloroquine Complexes
- Design : Platinum(II)-chloroquine complexes (e.g., WV-93) combine this compound’s antimalarial backbone with platinum’s DNA-binding capacity. These complexes disrupt mitochondrial function and inhibit both blood and liver stages of Plasmodium .
- Resistance Overcoming : WV-93 showed equal efficacy against this compound-resistant P. falciparum (IC₅₀ = 0.12 μM) and this compound-sensitive strains, unlike this compound itself (IC₅₀ = 0.007 μM in sensitive strains vs. ineffective in resistant strains) .
Table 2: Antimalarial Activity of this compound Analogues
Compound | IC₅₀ (μM) – Sensitive Strain | IC₅₀ (μM) – Resistant Strain |
---|---|---|
This compound | 0.007 | >1.0 |
WV-93 (Pt complex) | 0.12 | 0.15 |
Cyclic β-amino acid (4.5) | 3.64 | 3.87 |
Cyclic β-Amino Acid Dipeptides
- Activity: These compounds (e.g., 4.5) showed IC₅₀ values of 3.64–3.87 μM against both this compound-sensitive and resistant P. falciparum, suggesting a resistance-agnostic mechanism .
Fluoxetine and Verapamil
- Resistance Modulation: Fluoxetine (500 nM) reversed this compound resistance in P. falciparum by 66%, outperforming verapamil (61%) . Neither drug has intrinsic antimalarial activity but enhances this compound’s efficacy via unknown pathways.
Mechanisms of Action and Resistance
- This compound : Inhibits hemozoin formation, lysosomal acidification, and autophagy. Resistance arises from Pfcrt gene mutations reducing this compound accumulation in parasites .
- Hydroxythis compound : Shares this compound’s autophagy inhibition but with weaker heme-binding affinity, reducing antimalarial potency .
- Platinum Complexes : Dual-action agents impairing hemozoin formation and mitochondrial integrity, circumventing traditional resistance mechanisms .
Clinical and Preclinical Outcomes
- Cancer : this compound + 5-FU reduced pancreatic cancer cell viability by 70% (vs. 20% for 5-FU alone) . HCQ + bortezomib achieved stable disease in 60% of myeloma patients .
- COVID-19 : this compound inhibited SARS-CoV-2 in vitro (EC₅₀ = 1.13 μM), but clinical trials showed inconsistent results due to variable dosing and study designs .
生物活性
Chloroquine (CQ) is a 4-aminoquinoline compound primarily known for its antimalarial properties. Its biological activity extends beyond malaria treatment, encompassing antiviral and anticancer effects. This article delves into the mechanisms, clinical applications, and research findings related to this compound's biological activity.
This compound exerts its biological effects through several mechanisms:
- Antimalarial Activity : CQ inhibits heme polymerase in Plasmodium species, leading to the accumulation of toxic heme within the parasite. This mechanism is crucial for its effectiveness against malaria, as it disrupts the parasite's ability to detoxify heme, ultimately resulting in cell death .
- Antiviral Effects : CQ has been shown to interfere with viral entry and replication. It raises the pH in endosomes, which prevents virus particles from fusing with host cell membranes. Additionally, it inhibits glycosylation of the ACE2 receptor, which is essential for SARS-CoV-2 entry into cells .
- Anticancer Properties : The compound has demonstrated immunomodulatory effects and the ability to inhibit autophagy, which can contribute to tumor growth suppression. These properties suggest potential applications in cancer therapy .
Pharmacokinetics
This compound is well-absorbed when taken orally, with bioavailability ranging from 52% to 114% depending on the formulation. The drug has a long half-life of approximately 20-60 days, allowing for sustained therapeutic effects .
Antimalarial Use
This compound remains a first-line treatment for malaria in many regions. Its efficacy against both this compound-sensitive and resistant strains of Plasmodium has been documented extensively. A notable study indicated that CQ effectively reduced parasitemia in patients with malaria, demonstrating a significant clinical response .
COVID-19 Research
This compound gained attention during the COVID-19 pandemic as a potential treatment. Several studies have investigated its efficacy:
- A multicenter observational study involving 197 patients showed that CQ treatment resulted in a median reduction of 6 days to achieve undetectable viral RNA compared to controls. Additionally, the duration of fever was significantly shorter in the CQ group .
- Another study reported that patients treated with CQ experienced lung clearance improvements on CT scans compared to those receiving standard care (lopinavir/ritonavir) .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
常见问题
Q. What are the primary mechanisms of chloroquine resistance in Plasmodium falciparum, and how are they experimentally validated?
Classification: Basic Research Question
Answer:
this compound resistance in Pl. falciparum is primarily linked to mutations in the PfCRT gene, which encodes a transporter protein in the parasite’s digestive vacuole. The mutated PfCRT facilitates this compound efflux, reducing intracellular accumulation . Experimental validation involves:
- Comparative accumulation assays : Measuring this compound retention in resistant vs. susceptible strains using radiolabeled this compound .
- Pharmacological inhibition : Co-administering verapamil (a calcium channel blocker) to inhibit efflux and restore this compound accumulation in resistant strains .
- Structural modeling : Computational analysis of PfCRT to determine whether it functions as a channel or carrier, with evidence supporting a carrier-mediated mechanism .
Table 1 : Key Experimental Findings on this compound Resistance
Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s efficacy against COVID-19?
Classification: Advanced Research Question
Answer:
Contradictions arise from heterogeneous study designs, dosing regimens, and outcome measures. Methodological strategies include:
- Living systematic reviews : Continuously update meta-analyses with new data, using PRISMA/PRIO-harms guidelines to assess bias and validity .
- Risk-of-bias assessment : Evaluate studies for confounding factors (e.g., concurrent azithromycin use) and adherence to blinding protocols .
- Sensitivity analysis : Stratify data by study type (e.g., RCTs vs. observational studies) and patient severity .
- Data transparency audits : Cross-validate results with registries (e.g., ClinicalTrials.gov ) and retracted studies (e.g., the 2020 Lancet retraction) .
Key Consideration : Conflicting in vitro vs. clinical results (e.g., EC50 values in cell culture vs. lack of mortality benefit) highlight the need for pharmacokinetic modeling to reconcile dose-response disparities .
Q. What experimental models are used to assess this compound’s antiviral activity in vitro, and what are their limitations?
Classification: Basic Research Question
Answer:
Common models include:
- Vero E6 cells : African green monkey kidney cells infected with SARS-CoV-2; used to measure viral replication inhibition via plaque reduction assays .
- Human airway epithelial cultures : Assess this compound’s impact on viral entry and cytokine modulation .
Limitations :
- Cell line specificity : Vero cells lack human ACE2 receptor polymorphisms, potentially overestimating efficacy .
- Static vs. dynamic dosing : In vitro models use constant drug concentrations, unlike in vivo pharmacokinetics with variable tissue penetration .
Q. What methodological considerations are critical when designing long-term this compound efficacy studies for chronic diseases?
Classification: Advanced Research Question
Answer:
- Dose titration : Start with high doses (e.g., 750 mg/day) followed by maintenance (250 mg/day) to balance efficacy and toxicity, as in sarcoidosis trials .
- Outcome measures : Use composite endpoints (e.g., FEV1 decline + relapse rate) to capture multifactorial benefits .
- Adverse event monitoring : Regular ophthalmologic exams to screen for retinopathy, a dose-dependent side effect .
- Control group ethics : For diseases with established therapies (e.g., glioblastoma), use add-on designs (this compound + standard care vs. placebo + standard care) .
Table 2 : Long-Term Study Design Example (Pulmonary Sarcoidosis)
Phase | Duration | Dose | Primary Endpoint | Result |
---|---|---|---|---|
Induction | 6 months | 750 mg/day | Symptom improvement | 78% reduction in gallium uptake |
Maintenance | 24 months | 250 mg/day | FEV1 decline rate | 51.4 mL/yr vs. 196.3 mL/yr (obs) |
Q. How do systematic reviews address bias when synthesizing this compound research data?
Classification: Basic Research Question
Answer:
- Comprehensive search strategies : Include gray literature, non-English studies, and cross-citation checks (e.g., Google Scholar) to minimize publication bias .
- Dual independent screening : Two reviewers extract data using standardized forms, resolving discrepancies via consensus .
- Funding bias assessment : Disclose industry-sponsored studies and analyze conflicts of interest .
- Subgroup analysis : Differentiate pre-clinical (animal/in vitro) vs. clinical data to avoid overgeneralization .
Best Practice : Register protocols on PROSPERO to ensure transparency and reduce selective outcome reporting .
Q. What molecular techniques are used to study this compound’s lysosomotropic effects in cancer therapy?
Classification: Advanced Research Question
Answer:
- Western blotting : Quantify autophagy markers (e.g., LC3-II) in this compound-treated glioblastoma cells .
- Lysosomal pH imaging : Use fluorescent probes (e.g., LysoTracker) to confirm lysosomal alkalization .
- Combination therapy assays : Test this compound with chemotherapeutics (e.g., carmustine) to assess synergy via Chou-Talalay analysis .
Limitation : 2D cell cultures may not replicate tumor microenvironment heterogeneity, necessitating 3D organoid models .
Q. How should researchers address conflicting evidence on this compound’s role in Parkinson’s disease models?
Classification: Advanced Research Question
Answer:
- Dose-response calibration : Compare tolerable human doses (≤3 mg/kg) with effective preclinical doses (often higher, e.g., 10 mg/kg in rodents) .
- Endpoint selection : Use biomarker-driven outcomes (e.g., α-synuclein aggregation) instead of symptomatic relief alone .
- Species-specific metabolism : Account for differences in this compound’s blood-brain barrier penetration between rodents and humans .
属性
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTVZRBIWZFKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040446 | |
Record name | Chloroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chloroquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Bitter colorless crystals, dimorphic. Freely soluble in water, less sol in neutral or alkaline pH. Stable to heat in soln pH4 to 6.5. Practically in soluble in alcohol, benzene and chloroform /Diphosphate/, WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; FREELY SOL IN WATER;PRACTICALLY INSOL IN ALCOHOL, CHLOROFORM, ETHER; AQ SOLN HAS PH OF ABOUT 4.5; PKA1= 7; PKA2= 9.2 /PHOSPHATE/, VERY SLIGHTLY SOL IN WATER; SOL IN DIL ACIDS, CHLOROFORM, ETHER, Insoluble in alcohol, benzene, chloroform, ether., 1.75e-02 g/L | |
Record name | CHLOROQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3029 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloroquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER, Colorless crystals | |
CAS No. |
54-05-7 | |
Record name | Chloroquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroquine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | chloroquine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroquine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886U3H6UFF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLOROQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3029 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloroquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
87-89.5, 87 °C, 289 °C | |
Record name | Chloroquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLOROQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3029 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloroquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。